molecular formula C11H18Cl2N2OS B2693395 1-Imino-5-phenyl-1,4-thiazepane 1-oxide;dihydrochloride CAS No. 2413877-85-5

1-Imino-5-phenyl-1,4-thiazepane 1-oxide;dihydrochloride

Cat. No. B2693395
CAS RN: 2413877-85-5
M. Wt: 297.24
InChI Key: LZEZBLOPHNDGPJ-UHFFFAOYSA-N
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Description

1-Imino-5-phenyl-1,4-thiazepane 1-oxide;dihydrochloride is a chemical compound with the CAS Number: 2413877-85-5 . It has a molecular weight of 297.25 . The IUPAC name for this compound is 1-amino-5-phenyl-4,5,6,7-tetrahydro-3H-1lambda6,4-thiazepine 1-oxide dihydrochloride . It is stored at room temperature and is available in powder form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C11H16N2OS.2ClH/c12-15(14)8-6-11(13-7-9-15)10-4-2-1-3-5-10;;/h1-5,9,11,13H,6-8H2,(H2,12,14);2*1H . This code provides a standard way to encode the compound’s structure and can be used to generate a 3D model of the molecule.


Physical And Chemical Properties Analysis

This compound is a powder that is stored at room temperature . It has a molecular weight of 297.25 .

Scientific Research Applications

Electromolecular Interactions

The study of low-molecular-weight models for polyaniline emeraldine base (PANI-EB) revealed the process of protonation followed by intermolecular proton−electron transfer. This process results in the formation of monoradical cations which associate to form aggregates characterized by intermolecular electron interchange in organic solvents, highlighting the potential applications in conducting materials and sensors (Lokshin et al., 2001).

Reactivity with Organic Semiconductor Molecules

Research on the reactivity of air-stable dihydrobenzoimidazole n-dopant with imide- and amide-containing semiconductor molecules has shown that reaction rates correlate poorly with reduction potentials, suggesting complexity in dopant selection for organic electronics. This underscores the nuanced interactions between dopants and organic semiconductors, impacting the efficiency of organic electronic devices (Jhulki et al., 2021).

Solvent Effects on Redox Characteristics

The electrochemical behavior of various thiadiazoles in nonaqueous media has been examined, showing the influence of solvent on the redox characteristics of these compounds. This information is critical for the design of electrochemical sensors and devices, as solvent interaction significantly affects the performance of these systems (Abou-Elenien et al., 2002).

Synthesis of Benzodiazepines and Benzothiadiazepines

A novel synthesis route for benzodiazepines and benzothiadiazepines using iminophosphoranyl thiazine-S-oxides has been developed. This approach, which involves a Staudinger reaction followed by an aza-Wittig reaction, offers a new pathway for the production of these compounds, potentially useful in pharmaceutical applications (Anwar et al., 2000).

Safety and Hazards

The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements associated with the compound include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include recommendations for avoiding breathing dust/fume/gas/mist/vapours/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and others .

properties

IUPAC Name

1-imino-5-phenyl-1,4-thiazepane 1-oxide;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2OS.2ClH/c12-15(14)8-6-11(13-7-9-15)10-4-2-1-3-5-10;;/h1-5,11-13H,6-9H2;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQDGTFMYHAGNGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CS(=N)(=O)CCNC1C2=CC=CC=C2.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18Cl2N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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